N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a pyrrolidinone ring and methoxy groups
Mechanism of Action
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the Sigma-1 receptor . It binds to the receptor and modulates its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s action on the Sigma-1 receptor affects the calcium signaling pathway . By modulating the IP3 receptor, it influences the influx of Ca2+ ions from the ER to the mitochondria, which can impact various downstream cellular processes .
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These modifications can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties , improving its bioavailability and potential as a drug .
Result of Action
The modulation of the Sigma-1 receptor by the compound can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are due to the compound’s influence on calcium signaling and the downstream cellular processes it impacts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules that bind to the Sigma-1 receptor can affect the compound’s ability to modulate the receptor . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and methoxy-substituted phenylacetamides. These compounds share structural features and may exhibit similar biological activities.
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups and structural elements. This uniqueness may confer distinct properties, such as enhanced stability, solubility, or biological activity, compared to other similar compounds .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-3-4-7-17(16)27-13-19(23)21-14-9-10-15(18(12-14)26-2)22-11-5-8-20(22)24/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXXRUPKYBWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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